molecular formula C23H28N4O3S2 B2474293 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 361479-26-7

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2474293
CAS No.: 361479-26-7
M. Wt: 472.62
InChI Key: LYDUBCILUUCVJR-UHFFFAOYSA-N
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Description

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a sulfamoyl group and a thiazolyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolyl-pyridine intermediate, which is then coupled with a benzamide derivative. The sulfamoyl group is introduced in the final steps through sulfonation reactions. Reaction conditions often involve the use of catalysts, solvents like dichloromethane or dimethylformamide, and temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-diisopropylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
  • 4-(N,N-diethylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Uniqueness

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is unique due to its specific sulfamoyl and thiazolyl-pyridine substitutions, which confer distinct chemical and biological properties. These structural features may result in different reactivity, binding affinity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-16(2)13-27(14-17(3)4)32(29,30)19-10-8-18(9-11-19)22(28)26-23-25-21(15-31-23)20-7-5-6-12-24-20/h5-12,15-17H,13-14H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDUBCILUUCVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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